Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate
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Overview
Description
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a complex organic compound that features a benzothiazole ring fused with a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate typically involves the reaction of 2-aminobenzenethiol with diethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .
Scientific Research Applications
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(1,3-benzothiazole-2-sulfonyl)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-thio)methyl]phosphonate
- Diethyl [(1,3-benzothiazole-2-yl)methyl]phosphonate
Uniqueness
Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
797763-25-8 |
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Molecular Formula |
C12H16NO4PS2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VASGESZALXCRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC |
Origin of Product |
United States |
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